molecular formula C20H19FN4O3S2 B2642027 N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide CAS No. 946206-50-4

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide

Cat. No.: B2642027
CAS No.: 946206-50-4
M. Wt: 446.52
InChI Key: HVSCQFGNCZFSRT-UHFFFAOYSA-N
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Description

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorophenyl, triazolothiazole, and sulfonamide groups, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

    Target of action

    Compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The specific targets of these compounds can vary depending on their structure and the disease condition they are being used to treat.

    Mode of action

    The mode of action of these compounds is likely related to their ability to interact with different target receptors . The hydrogen bond accepting and donating characteristics of the triazolothiadiazine core make it a precise pharmacophore with a bioactive profile .

    Pharmacokinetics

    In silico pharmacokinetic studies have been summarized for 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolothiazole core, followed by the introduction of the fluorophenyl group and the sulfonamide moiety. Common reagents used in these reactions include various halogenated compounds, sulfonyl chlorides, and base catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halides and amines.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3S2/c1-13-11-15(7-8-18(13)28-2)30(26,27)22-10-9-14-12-29-20-23-19(24-25(14)20)16-5-3-4-6-17(16)21/h3-8,11-12,22H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSCQFGNCZFSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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